SU5408

Catalog No.
S544055
CAS No.
15966-93-5
M.F
C18H18N2O3
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU5408

CAS Number

15966-93-5

Product Name

SU5408

IUPAC Name

ethyl 2,4-dimethyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)

InChI Key

PMUJUSJUVIXDQC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SU-5408; SU 5408; SU5408; VEGFR2 Kinase Inhibitor I

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C

The exact mass of the compound VEGF Receptor 2 Kinase Inhibitor I is 310.1317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SU5408 is a cell-permeable, 3-substituted indolin-2-one compound that functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). It is primarily characterized by its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. [1] While it also affects other RTKs like FGFR1, its value in a procurement context is defined by its specific activity profile against VEGFR2, which distinguishes it from broader-spectrum inhibitors within the same chemical class. [2] This makes it a critical tool for precisely interrogating VEGFR2-dependent signaling pathways without the confounding off-target effects associated with less selective analogs.

Substituting SU5408 with its close structural analog, SU5402, is a common but critical procurement error that leads to unreliable and non-reproducible data. Although both are indolinone-based kinase inhibitors, they possess distinct potency profiles. For instance, SU5402 is approximately 3.5 times more potent against VEGFR2 (IC50 of 20 nM) than SU5408 (IC50 of 70 nM). [REFS-1, REFS-2] Conversely, SU5402 also exhibits potent activity against FGFR1 (IC50 of 30 nM), making it a dual VEGFR/FGFR inhibitor. This dual activity renders SU5402 unsuitable for experiments designed to selectively probe VEGFR2 signaling, a primary application for which SU5408 is procured. Choosing the wrong analog introduces confounding variables that can invalidate experimental conclusions, making precise compound selection essential.

Defined Potency Against VEGFR2 with Weaker FGFR1 Activity Compared to SU5402

SU5408 exhibits potent inhibition of VEGFR2 with a reported IC50 of 70 nM. In contrast, the closely related analog SU5402 is a more potent, dual inhibitor, targeting VEGFR2 with an IC50 of 20 nM and FGFR1 with an IC50 of 30 nM. The 3.5-fold lower potency of SU5408 against VEGFR2, combined with its comparatively weaker activity against FGFR1, makes it a more selective tool for applications where isolating VEGFR2 effects is the primary goal.

Evidence DimensionIn Vitro Kinase Inhibition (IC50)
Target Compound Data70 nM (VEGFR2)
Comparator Or BaselineSU5402: 20 nM (VEGFR2), 30 nM (FGFR1)
Quantified DifferenceSU5408 is 3.5x less potent against VEGFR2 than SU5402, but SU5402 has strong dual activity against FGFR1.
ConditionsCell-free kinase assays.

For researchers needing to specifically inhibit VEGFR2 without simultaneously suppressing FGFR1 signaling, SU5408 provides a cleaner experimental window than the dual-inhibitor SU5402.

High Selectivity Against Common Off-Target Kinases PDGFR, EGFR, and InsR

A key procurement differentiator for SU5408 is its high selectivity for VEGFR2 over other common receptor tyrosine kinases. In cellular assays, SU5408 shows little to no inhibitory effect against receptors for platelet-derived growth factor (PDGFR), epidermal growth factor (EGFR), or insulin (InsR), with IC50 values exceeding 100 µM for these targets. [1] This contrasts with other multi-targeted inhibitors like Sunitinib, which potently inhibits PDGFRβ (IC50 = 2 nM) and c-Kit in addition to VEGFR2. This profile ensures that observed biological effects are attributable to VEGFR2 inhibition, not confounding pathways.

Evidence DimensionKinase Selectivity (IC50)
Target Compound Data>100 µM (vs. PDGFR, EGFR, InsR)
Comparator Or BaselineSunitinib: 2 nM (vs. PDGFRβ)
Quantified DifferenceSU5408 is orders of magnitude more selective for VEGFR2 over PDGFRβ compared to Sunitinib.
ConditionsCell-free or cell-based kinase assays.

Procuring SU5408 minimizes the risk of experimental artifacts caused by unintended inhibition of PDGFR or EGFR signaling, which is a known issue with less selective compounds.

Solubility Profile in DMSO: Practical Considerations for Stock Preparation

SU5408 demonstrates moderate solubility in DMSO, reaching 6 mg/mL (19.33 mM), though this often requires sonication and warming. This is a critical handling parameter for preparing high-concentration stock solutions. Comparatively, the analog SU5402 is reported to have a higher solubility in DMSO at ≥14.8 mg/mL. While SU5402 is more soluble, the 19.33 mM concentration of SU5408 is sufficient for most in vitro applications. However, buyers must use fresh, anhydrous DMSO, as moisture can significantly reduce solubility and impact experimental reproducibility. Both compounds are practically insoluble in water and ethanol.

Evidence DimensionSolubility in DMSO
Target Compound Data6 mg/mL (19.33 mM), requires heating/sonication
Comparator Or BaselineSU5402: ≥14.8 mg/mL
Quantified DifferenceSU5402 is at least 2.4 times more soluble in DMSO than SU5408.
ConditionsStandard laboratory conditions; use of fresh, anhydrous DMSO is critical.

This data informs procurement and lab workflow decisions; while SU5408's solubility is adequate for most uses, it requires specific handling procedures (warming, fresh DMSO) that differ from more soluble analogs, impacting protocol design and material requirements.

Selective Interrogation of VEGFR2-Mediated Angiogenesis

For studies aiming to isolate the specific contribution of VEGFR2 to endothelial cell proliferation, migration, and tube formation, SU5408 is a more appropriate tool than dual VEGFR/FGFR inhibitors like SU5402. [REFS-1, REFS-2] Its high selectivity against other growth factor receptors such as PDGFR and EGFR ensures that observed anti-angiogenic effects can be confidently attributed to the VEGFR2 pathway.

Validating VEGFR2 as a Therapeutic Target in Specific Cancer Models

When screening cancer cell lines or in vivo models to determine their dependency on VEGFR2 signaling, SU5408 provides a cleaner pharmacological readout. Unlike broader-spectrum agents, its use avoids confounding results from the simultaneous inhibition of other pathways (e.g., PDGFR) that can also influence tumor growth, providing clearer justification for developing more targeted therapeutics. [1]

Control Compound in Kinase Profiling and Drug Discovery

Due to its well-defined potency and selectivity profile, SU5408 serves as an excellent reference compound or negative control in kinase screening assays. [1] It can be used to benchmark the activity and selectivity of novel kinase inhibitors or to confirm that a biological response is independent of PDGFR or EGFR activation, which is a critical step in lead compound validation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

310.13174244 Da

Monoisotopic Mass

310.13174244 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U07H877HUF

Wikipedia

VEGF receptor 2 kinase inhibitor I

Dates

Last modified: 08-15-2023
1. Sun, L.,Tran, N.,Tang, F., et al. Synthesis and biological evaluations of 3-substituted indolin-2-ones: A novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry 41(14), 2588-2603 (1998).

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